
sodium;benzenethiolate
Overview
Description
Sodium benzenethiolate (C₆H₅SNa) is the sodium salt of benzenethiol (C₆H₅SH), a weakly acidic aromatic thiol. It is widely used in organic synthesis as a nucleophile for forming carbon-sulfur (C–S) bonds, particularly in substitution reactions (e.g., SNAr) and cross-coupling processes . The compound is commercially available as a white solid or in aqueous solutions (20–40% concentration) and exhibits high solubility in polar aprotic solvents like THF or DMF . Its utility spans pharmaceuticals, materials science (e.g., coordination polymers, self-assembled monolayers), and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]
Industrial Production Methods: In industrial settings, the production of methyltrichlorosilane involves optimizing the amount of metal catalyst to favor the formation of this compound over other products like dimethyldichlorosilane .
Types of Reactions:
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]
Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Methanol or other alcohols
Reduction: Alkali metals like sodium
Major Products:
Hydrolysis: Methylsilanetriol and hydrochloric acid
Alcoholysis: Trimethoxymethylsilane and hydrochloric acid
Reduction: Polymethylsilyne and sodium chloride
Scientific Research Applications
Chemical Synthesis
1. Nucleophilic Substitution Reactions
Sodium benzenethiolate is a potent nucleophile and is frequently employed in nucleophilic aromatic substitution reactions. It can react with aryl halides to form thioethers, which are important intermediates in organic synthesis. For example, it has been utilized to synthesize complex organic molecules such as cyclometalated complexes and thiophenol derivatives, showcasing yields exceeding 95% in some reactions .
2. Linker in Solid-Phase Organic Synthesis
In solid-phase organic synthesis, sodium benzenethiolate serves as a linker for the attachment of various functional groups to solid supports. This application is critical in combinatorial chemistry for drug discovery and development . The compound facilitates the cleavage of linkers under mild conditions, allowing for the release of synthesized compounds without significant degradation.
Material Science
1. Corrosion Inhibition
Sodium benzenethiolate acts as an effective corrosion inhibitor for metals. Its thiol group forms protective layers on metal surfaces, preventing oxidation and prolonging the lifespan of metal components . This property is particularly valuable in industries where metal durability is crucial, such as construction and automotive sectors.
2. Antioxidant Properties
The compound exhibits antioxidant characteristics, making it useful in formulations designed to protect against oxidative stress in various applications, including plastics and coatings . Its ability to scavenge free radicals contributes to the stability of materials exposed to harsh environmental conditions.
Biomedical Applications
1. Probes for Immunoassays
Sodium benzenethiolate has been utilized as a probe in immunoassays due to its ability to enhance signal detection through surface-enhanced Raman scattering (SERS). This application is pivotal in developing sensitive diagnostic tools for detecting biomolecules at low concentrations .
2. Synthesis of Pharmaceutical Intermediates
The compound plays a role in synthesizing pharmaceutical intermediates, particularly sulfonamides and antifungal agents. Its reactivity allows for the introduction of sulfur-containing moieties into drug candidates, which can enhance their biological activity .
Case Studies
Application | Description | Yield/Outcome |
---|---|---|
Nucleophilic Substitution | Reaction with aryl halides to form thioethers | Yields > 95% |
Solid-Phase Synthesis | Used as a linker for functional group attachment | Successful cleavage |
Corrosion Inhibition | Protective layer formation on metal surfaces | Extended lifespan |
Immunoassay Probes | Enhances detection sensitivity through SERS | Improved detection limits |
Pharmaceutical Intermediates | Synthesis of sulfonamides and antifungal agents | Enhanced biological activity |
Mechanism of Action
The primary mechanism by which methyltrichlorosilane exerts its effects is through its reactivity with water and alcohols, leading to the formation of silanols and alkoxysilanes. These intermediates further condense to form cross-linked polymer networks, which are essential in creating various silicone-based materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Thiolate Derivatives
Sodium benzenethiolate belongs to a broader class of sodium thiolates, which vary in substituents and reactivity:
Key Insight : Aromatic sodium thiolates (e.g., benzenethiolate) exhibit greater resonance stabilization and nucleophilicity compared to aliphatic analogs. Substituents like halogens or alkyl groups modulate reactivity and regioselectivity .
Metal Benzenethiolate Complexes
Sodium benzenethiolate serves as a precursor for metal thiolates with distinct properties:
Key Insight : Metal thiolates leverage the –S–M– linkage for materials science and catalysis, whereas sodium benzenethiolate primarily acts as a synthon for C–S bond formation .
Reactivity in Nucleophilic Substitutions
Sodium benzenethiolate’s nucleophilicity is benchmarked against other sulfur nucleophiles:
*ETNPDTC = Ethyl trinitrophenyl dithiocarbamate.
Key Insight : Benzenethiolate’s pseudo-first-order kinetics in SNAr contrast with 4-nitrobenzenethiolate’s second-order behavior, reflecting electronic and steric disparities .
Structural and Thermodynamic Properties
Key Insight: Sodium benzenethiolate’s ionic structure contrasts with covalent metal-thiolate frameworks. Its adsorption on Au(111) forms tilted self-assembled monolayers (SAMs), whereas alkanethiolates adopt upright orientations .
Q & A
Q. Basic: What are the established synthesis routes and characterization methods for sodium benzenethiolate?
Answer:
Sodium benzenethiolate is typically synthesized by reacting benzenethiol (C₆H₅SH) with sodium hydroxide (NaOH) or sodium hydride (NaH) in anhydrous solvents like ethanol or tetrahydrofuran (THF). Technical-grade sodium benzenethiolate (90% purity) is commercially available as a white solid or aqueous solution . For characterization:
- NMR spectroscopy (¹H/¹³C) confirms the absence of free benzenethiol.
- FTIR spectroscopy identifies the S–Na stretching vibration (~450 cm⁻¹) and aromatic C–H stretches.
- Elemental analysis validates stoichiometry (C: ~54%, S: ~24%, Na: ~17%).
- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition observed above 200°C.
Experimental protocols should specify reaction conditions (e.g., inert atmosphere) and purification steps to avoid oxidation .
Q. Basic: What are the key chemical properties of sodium benzenethiolate relevant to nucleophilic reactions?
Answer:
Sodium benzenethiolate acts as a strong nucleophile and base due to its polarizable sulfur atom and ionic nature. Key properties include:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (forms a 20–40% aqueous solution).
- Reactivity : Participates in SN₂ reactions (e.g., alkylation), aromatic nucleophilic substitution (e.g., with nitroarenes), and elimination reactions (e.g., DDT dehydrochlorination).
- Stability : Sensitive to oxygen and moisture; storage under argon or nitrogen is recommended. Reactivity can be modulated by solvent choice—methanol enhances solubility but may reduce nucleophilicity due to hydrogen bonding .
Q. Advanced: How does the adsorption geometry of benzenethiolate on Au(111) surfaces influence self-assembled monolayer (SAM) formation?
Answer:
Density functional theory (DFT) studies reveal that benzenethiolate adsorbs preferentially at bridge sites on Au(111), tilted ~61° from the surface normal. Key findings:
- SAM Stability : The (2√3×3) herringbone structure is stabilized by van der Waals interactions between aromatic rings and steric relaxation of Au atoms.
- Substrate Effects : Adsorption induces repulsive Au–Au interactions, creating surface vacancies that facilitate SAM ordering.
- Orientation : In SAMs, molecules adopt a near-upright orientation (tilt ~10°), contrasting with isolated molecules. Experimental validation via STM or X-ray photoelectron spectroscopy (XPS) is critical to resolve discrepancies in reported SAM ordering .
Q. Advanced: How can contradictions in experimental data on SAM formation (ordered vs. disordered phases) be systematically addressed?
Answer:
Contradictions arise from variations in:
- Substrate Preparation : Au(111) surface defects or contamination alter adsorption kinetics.
- Deposition Conditions : Solvent choice (e.g., ethanol vs. DMSO), concentration, and incubation time affect monolayer packing.
- Characterization Techniques : STM may detect short-range order, while XRD requires long-range crystallinity.
Methodological Solutions : - Conduct comparative studies under controlled conditions (e.g., UHV vs. ambient).
- Use complementary techniques (e.g., electrochemical impedance spectroscopy + AFM) to correlate structure and function.
- Replicate protocols from conflicting studies to isolate critical variables .
Q. Advanced: What role does sodium benzenethiolate play in coordination chemistry, and how are its complexes characterized?
Answer:
Sodium benzenethiolate serves as a ligand precursor for transition-metal complexes, such as Co(II)-thiolate systems:
- Synthesis : Reacting Na(C₆H₅S) with CoCl₂ in THF yields [Co(SPh)₄]²⁻ (Ph = phenyl), stabilized by tetrahedral coordination.
- Characterization :
- X-ray crystallography confirms distorted tetrahedral geometry (D₂d symmetry).
- Magnetic susceptibility measurements indicate high-spin Co(II) (μeff ~4.3 μB).
- UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands at ~450 nm.
Applications include catalysis and molecular magnetism, though air sensitivity requires rigorous inert-atmosphere techniques .
Q. Methodological: How should researchers design experiments to study sodium benzenethiolate’s reactivity in elimination reactions?
Answer:
For mechanistic studies (e.g., DDT dehydrochlorination):
- Kinetic Analysis : Monitor reaction progress via GC-MS or HPLC to determine rate constants.
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to probe solvent effects on transition states.
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian or ORCA software) to identify intermediates.
- Control Experiments : Test reactions with alternative thiolates (e.g., sodium ethanethiolate) to isolate steric/electronic effects .
Q. Methodological: How can theoretical predictions (e.g., DFT) and experimental data on benzenethiolate’s adsorption energetics be reconciled?
Answer:
Discrepancies often stem from:
- Model Simplifications : DFT may neglect solvent effects or use idealized surface models.
- Experimental Artifacts : Surface contamination or non-equilibrium conditions skew results.
Validation Strategies : - Compare calculated adsorption energies (~1.5–2.0 eV) with temperature-programmed desorption (TPD) data.
- Use in situ spectroscopy (e.g., IRAS) to validate predicted molecular orientations.
- Refine computational models by incorporating van der Waals corrections (e.g., DFT-D3) .
Properties
IUPAC Name |
sodium;benzenethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQDAUIUBVCDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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